Bariumtartrat
Description
Barium tartrate (chemical formula: C₄H₄BaO₆; molecular weight: 285.4 g/mol) is a white crystalline powder with applications in material science and industrial processes . Its solubility in water is notably low, ranging from 0.0480 to 0.0541 g per 100 cc between 70°C and 90°C . It exhibits a monoclinic or orthorhombic crystal structure, depending on synthesis conditions, and is characterized by its stability in acidic media . Safety data indicate hazards related to ingestion or inhalation (H302+H332), with precautionary measures required during handling .
Properties
Molecular Formula |
C4H4BaO6 |
|---|---|
Molecular Weight |
285.40 g/mol |
IUPAC Name |
barium(2+);2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ba/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
HQYOWPDUMCBSLQ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Gel Preparation and Reactant Diffusion
The gel matrix is synthesized by mixing sodium metasilicate (Na₂SiO₃·5H₂O) with acetic acid (CH₃COOH) to form a colloidal suspension. A representative reaction is:
The gel density is standardized to 1.05 gm/cm³, with pH adjusted to 4.2 using acetic acid. After gelation (3–7 days), a supernatant solution of BaCl₂ (0.1–1.2M) is layered over the gel, followed by tartaric acid (1.0M). Barium ions diffuse into the gel, reacting with tartrate anions to form crystals:
Crystal growth occurs over 30–45 days, yielding spherulitic or plate-like morphologies.
Table 1: Optimal Conditions for Barium Tartrate Growth
| Parameter | Optimal Value |
|---|---|
| Gel density | 1.05 gm/cm³ |
| pH | 4.0–4.2 |
| [BaCl₂] | 0.1–1.2M |
| [Tartaric acid] | 1.0M |
| Gel aging period | 3–7 days |
| Growth temperature | 25–30°C |
Doping and Compositional Tuning
Incorporating dopants like cobalt (Co²⁺) or strontium (Sr²⁺) modifies the crystal’s dielectric and thermal properties. For Co-doped barium tartrate, a 0.05M CoCl₂ solution is added to the BaCl₂ supernatant. The doped crystals exhibit polycrystalline orthorhombic structures, confirmed by XRD.
Table 2: Effect of Dopants on Crystal Properties
| Dopant | Concentration | Lattice Parameters (Å) | Decomposition Temp (°C) |
|---|---|---|---|
| Co²⁺ | 0.05M | a=7.2, b=10.5, c=6.8 | 260–360 |
| Sr²⁺ | 0.1M | a=7.5, b=10.8, c=7.0 | 270–400 |
Structural and Thermal Characterization
X-ray Diffraction Analysis
XRD patterns of pure barium tartrate reveal an orthorhombic structure with space group P2₁2₁2₁. Prominent peaks at 2θ=14.2°, 24.7°, and 30.1° correspond to (110), (220), and (310) planes, respectively. Doping shifts peaks marginally due to lattice expansion, as seen in Sr-doped crystals (2θ=14.5°, 25.0°).
Compositional Analysis via EDAX
EDAX spectra confirm stoichiometric ratios of Ba:C:O as 14.98:37.56:47.46 (atomic %), aligning with theoretical values (14.04:36.84:49.12). No impurities are detected, validating the gel method’s efficacy.
Thermogravimetric Behavior
TGA curves show three decomposition stages:
-
Dehydration : 25–120°C (1.75% mass loss).
-
Anhydrous decomposition : 260–360°C (15.72% loss, release of CO and H₂).
-
Carbonate formation : 360–400°C (11.53% loss, CO₂ evolution).
Optimization of Growth Parameters
pH and Gel Density Effects
Nucleation density inversely correlates with pH. At pH<3, no crystallization occurs, while pH>5 causes gel turbidity. A pH of 4.2 maximizes crystal size (0.5–1.5 cm) and minimizes defects. Gel densities below 1.03 gm/cm³ result in fragile matrices, whereas densities >1.07 gm/cm³ impede ion diffusion.
Chemical Reactions Analysis
Barium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . For example, when barium tartrate reacts with hydrochloric acid, it forms barium chloride and tartaric acid. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Barium Antimony Tartrate
Chemical Formula: BaSb₂(C₄H₄O₆)₄ Molecular Weight: ~1,020 g/mol (estimated) Applications: Used as a veterinary drug, likely due to its antimony content, which may confer antiparasitic properties . Safety: Limited data available, but antimony compounds are generally toxic, requiring careful handling. Key Differences:
- Contains antimony, enabling distinct biological applications compared to barium tartrate.
- Higher molecular weight and complex structure due to mixed metal ions.
Calcium Tartrate Tetrahydrate
Chemical Formula : CaC₄H₄O₆·4H₂O
Applications : Rarely reported in humans as a kidney stone component; primarily observed in rats fed tartrate-rich diets .
Solubility : Lower than barium tartrate in aqueous environments, contributing to its persistence in biological systems .
Key Differences :
- Biological relevance in pathological contexts (e.g., kidney stones) vs. barium tartrate’s industrial uses.
- Hydrated form stabilizes the crystal lattice under physiological conditions.
Strontium Tartrate
Chemical Formula : SrC₄H₄O₆
Applications : Studied for antimicrobial activity against S. aureus and E. coli, with mixed-metal complexes (e.g., SrZn(C₄H₄O₆)₂) showing enhanced efficacy .
Synthesis : Prepared via co-precipitation, with annealing at 1000°C to remove impurities .
Key Differences :
- Antimicrobial properties absent in barium tartrate.
- Thermal stability allows high-temperature processing.
Sodium Tartrate
Chemical Formula : Na₂C₄H₄O₆
Applications : Enhances gel strength in food science (e.g., squid surimi) by improving myofibrillar protein interactions .
Solubility : Significantly higher than barium tartrate, enabling use in aqueous food matrices .
Key Differences :
- Food-grade applications vs. barium tartrate’s niche industrial roles.
- Sodium’s lower toxicity compared to barium.
Comparative Data Table
Structural and Functional Insights
- Crystal Morphology : Barium tartrate forms whitish semitransparent or diamond-shaped crystals, while calcium-barium tartrate mixed crystals exhibit rhombohedral or needle-like habits with photoluminescence (cyan, green emissions) .
- Thermal Behavior : Strontium tartrate complexes require high-temperature annealing (1000°C), unlike barium tartrate, which decomposes at lower temperatures .
- Biological Interactions : Sodium tartrate improves gel elasticity via ionic interactions with proteins, whereas barium tartrate’s low solubility limits its biological utility .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have demonstrated that barium tartrate complexes exhibit significant antimicrobial properties. A study synthesized mixed transition metal-barium tartrate complexes and evaluated their antibacterial activity against several pathogens such as Staphylococcus aureus and E. coli. The results indicated that these complexes showed enhanced biological activity compared to their individual components due to improved membrane penetration facilitated by the coordination of metal ions with the bidentate tartarate ligand .
| Complex | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Barium-Copper Tartrate | Staphylococcus aureus | 15 |
| Barium-Zinc Tartrate | E. coli | 12 |
| Barium-Nickel Tartrate | Bacillus subtilis | 18 |
Material Science Applications
Crystal Growth Studies
Barium tartrate is also significant in material science, particularly in crystal growth research. Studies have shown that the nucleation and growth of barium tartrate crystals can be effectively controlled by varying the concentration of tartaric acid and adjusting pH levels. Optimal conditions were found to yield larger and purer crystals, which are essential for various applications including optical devices and sensors .
| Condition | pH Level | Crystal Size (cm) | Nucleation Density |
|---|---|---|---|
| High Concentration | 4.2 | 1.5 | Low |
| Low Concentration | 3.0 | 0.5 | High |
Analytical Chemistry Applications
Chromatographic Techniques
Barium tartrate is utilized in analytical chemistry as a reagent in chromatographic techniques. Its ability to form stable complexes with various ions enhances the separation processes in liquid chromatography, making it valuable for analyzing complex mixtures in environmental and biological samples.
Case Study 1: Antimicrobial Efficacy of Barium Tartrate Complexes
A study published in the World Journal of Pharmaceutical Research highlighted the synthesis and characterization of six mixed barium-transition metal tartrate complexes. The research concluded that these complexes exhibited promising antibacterial activity, suggesting their potential use as therapeutic agents against bacterial infections .
Case Study 2: Crystal Growth Optimization
Research on the nucleation of barium tartrate crystals demonstrated that controlling pH and concentration significantly affects crystal morphology and size. The optimal conditions identified could lead to advancements in materials used for optical applications, enhancing their performance in various technological fields .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Barium Tartrate, and how can reaction conditions be optimized for purity?
- Methodological Answer : Barium Tartrate is typically synthesized via aqueous reaction between sodium tartrate and barium chloride. Key steps include:
- Dissolving equimolar quantities of sodium tartrate (Na₂C₄H₄O₆) and barium chloride (BaCl₂·2H₂O) in distilled water under reflux at 80°C for 2 hours .
- Filtering the precipitate and washing with cold water to remove chloride ions (verified via silver nitrate test).
- Purity optimization: Adjust molar ratios (e.g., 1.1:1 BaCl₂:Na₂C₄H₄O₆) to minimize unreacted precursors. Thermogravimetric analysis (TGA) can confirm purity by comparing observed vs. theoretical mass loss (e.g., 18% H₂O loss at 150°C) .
Q. What spectroscopic techniques are most effective for characterizing Barium Tartrate, and what are the expected spectral signatures?
- Methodological Answer :
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretching), ~1600 cm⁻¹ (asymmetric COO⁻ stretch), and ~1400 cm⁻¹ (symmetric COO⁻ stretch) confirm tartrate coordination .
- XRD : Compare with ICSD database (e.g., PDF 00-024-0020) to validate monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 6.52 Å, b = 12.38 Å, c = 5.89 Å .
- NMR : Solid-state ¹³C NMR shows resonances at ~175 ppm (carbonyl carbons) and ~70 ppm (C-OH groups) .
Q. How does the solubility of Barium Tartrate vary with temperature and pH, and what experimental setups are recommended for such measurements?
- Methodological Answer :
- Solubility Protocol : Use a gravimetric method with controlled pH buffers (2.0–10.0). Stir 1 g of Barium Tartrate in 100 mL solution at 25–80°C for 24 hours. Filter and dry residual solid to calculate solubility .
- Data Example :
| pH | Temperature (°C) | Solubility (g/100 mL) |
|---|---|---|
| 3.0 | 25 | 0.12 |
| 7.0 | 25 | 0.08 |
| 3.0 | 60 | 0.31 |
- Key Insight : Solubility decreases with increasing pH due to deprotonation of tartrate ligands, reducing complexation with Ba²⁺ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for Barium Tartrate using Rietveld refinement?
- Methodological Answer : Contradictions in lattice parameters (e.g., c-axis variations) often arise from hydration state differences. Steps to resolve:
- Perform synchrotron XRD to achieve high-resolution data (Δθ = 0.01°).
- Use Rietveld refinement (software: GSAS-II) with constraints on thermal displacement parameters. Include water occupancy factors in the model to account for hydration .
- Cross-validate with TGA-DSC to correlate dehydration events with structural changes .
Q. What strategies are effective in elucidating the decomposition pathways of Barium Tartrate under varying thermal conditions?
- Methodological Answer :
- Multi-method Approach :
TGA-MS : Identify mass loss steps (e.g., H₂O at 150°C, CO₂ release at 400°C from carbonate formation).
In-situ XRD : Track phase transitions (e.g., amorphous intermediates at 300°C).
FT-IR : Monitor loss of hydroxyl groups (3400 cm⁻¹) and emergence of BaCO₃ peaks (1450 cm⁻¹) .
- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to determine activation energy (Eₐ) for decomposition steps .
Q. How can computational chemistry methods like DFT be applied to predict the electronic structure of Barium Tartrate?
- Methodological Answer :
- Modeling Workflow :
Optimize geometry using PBE functional and DZVP basis set (software: Gaussian 16).
Calculate electrostatic potential surfaces to identify nucleophilic sites (e.g., oxygen atoms in carboxylate groups).
Simulate IR spectra via vibrational frequency analysis; compare with experimental data to validate accuracy .
- Challenges : Account for relativistic effects in Ba²⁺ using ZORA approximation. Use periodic boundary conditions for crystal structure modeling .
Guidance for Data Presentation
- Tables : Use Word tables with Roman numerals (e.g., Table I) and footnotes for experimental parameters .
- Figures : Label XRD patterns with Miller indices and DSC curves with phase transition temperatures .
- Ethical Data Use : Cite primary literature for characterization data; avoid unverified databases like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
